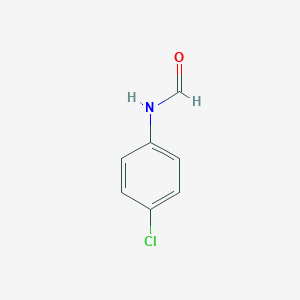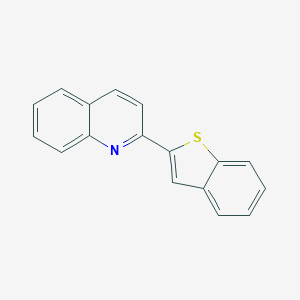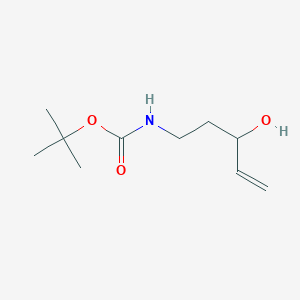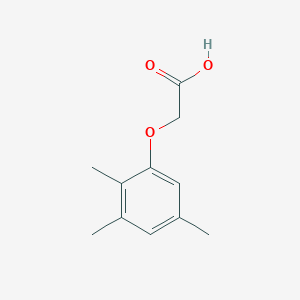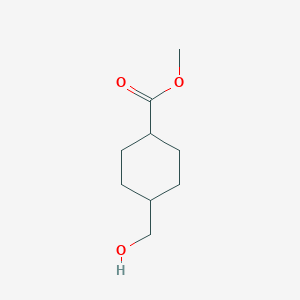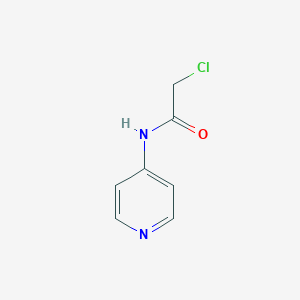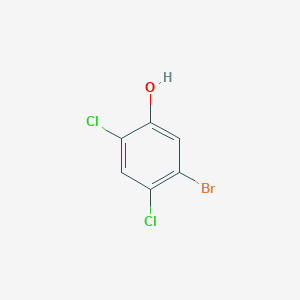
5-Bromo-2,4-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dichlorophenol is a compound with the molecular formula C6H3BrCl2O . It has a molecular weight of 241.89 g/mol . The IUPAC name for this compound is 5-bromo-2,4-dichlorophenol .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,4-dichlorophenol is 1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H . The canonical SMILES string is C1=C(C(=CC(=C1Br)Cl)Cl)O .
Physical And Chemical Properties Analysis
5-Bromo-2,4-dichlorophenol is a white to off-white solid . It has a topological polar surface area of 20.2 Ų . It has a XLogP3 value of 3.8, indicating its lipophilicity .
Aplicaciones Científicas De Investigación
Environmental Impact Assessment
- Chlorophenols, including compounds similar to 5-Bromo-2,4-dichlorophenol, have been evaluated for their impact on aquatic environments. Studies indicate moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. The persistence of these compounds in the environment varies, depending largely on the presence of adapted microflora capable of biodegrading them. Bioaccumulation is expected to be low, but the organoleptic effects of chlorophenols are significant (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity of Related Herbicides
- The toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 5-Bromo-2,4-dichlorophenol, have been the subject of extensive research. Studies focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly aquatic ones. The rapid advancements in this field underline the need for further research on the molecular biology aspects of toxicity and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
- Research on 2,4-dichlorophenoxyacetic acid (2,4-D) emphasizes the role of microorganisms in the degradation of such herbicides and their metabolites, including 2,4-dichlorophenol, a compound closely related to 5-Bromo-2,4-dichlorophenol. The focus is on microbial remediation processes as a means to mitigate environmental pollution and safeguard public health (Magnoli et al., 2020).
Wastewater Treatment and Pollution Prevention
- The pesticide industry produces wastewater containing toxic pollutants, including various chlorophenols. Treatment processes, such as biological treatments and activated carbon filtration, are crucial in removing these compounds to prevent environmental and water source contamination (Goodwin et al., 2018).
Eco-toxicological Effects
- Studies on the eco-toxicological effects of chlorophenol-based herbicides, like 2,4-D, highlight their widespread distribution in the environment and potential toxic effects on non-target organisms. There is an urgent need for further research into the environmental fate, accumulation, and the impacts of low-level exposure to such compounds (Islam et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2,4-dichlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBXZCABIQUQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599030 |
Source


|
| Record name | 5-Bromo-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichlorophenol | |
CAS RN |
183803-12-5 |
Source


|
| Record name | 5-Bromo-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

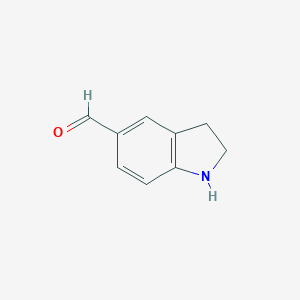
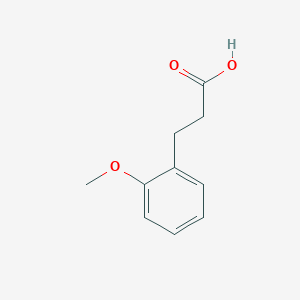
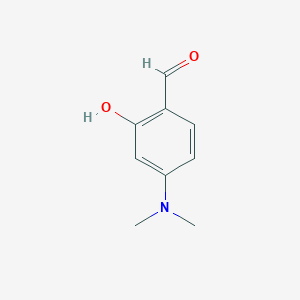
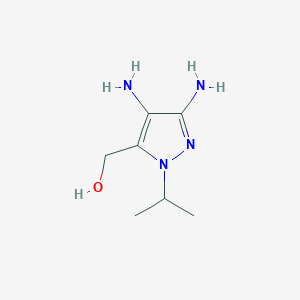
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
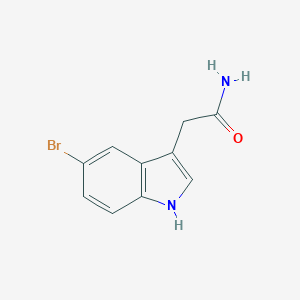
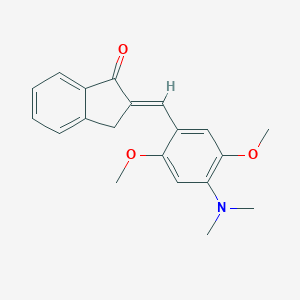
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
